lupulin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O11 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
[(1R,2S,3R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-3-hydroxy-5-[(2S,5R)-5-methoxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-5,6-dimethylspiro[3,4,4a,6,7,8-hexahydro-2H-naphthalene-1,2'-oxirane]-2-yl] 2-methylbutanoate |
InChI |
InChI=1S/C30H46O11/c1-8-15(2)26(34)41-25-20(33)12-21-28(6,22-10-19-11-24(35-7)40-27(19)39-22)16(3)9-23(38-18(5)32)29(21,13-36-17(4)31)30(25)14-37-30/h15-16,19-25,27,33H,8-14H2,1-7H3/t15?,16-,19?,20-,21-,22+,23+,24-,25+,27?,28+,29+,30-/m1/s1 |
InChI Key |
UEZOFWAZJUOMCN-HKDNVZQMSA-N |
Isomeric SMILES |
CCC(C)C(=O)O[C@H]1[C@@H](C[C@@H]2[C@@]([C@@H](C[C@@H]([C@]2([C@@]13CO3)COC(=O)C)OC(=O)C)C)(C)[C@@H]4CC5C[C@@H](OC5O4)OC)O |
Canonical SMILES |
CCC(C)C(=O)OC1C(CC2C(C(CC(C2(C13CO3)COC(=O)C)OC(=O)C)C)(C)C4CC5CC(OC5O4)OC)O |
Origin of Product |
United States |
Elucidation of Biosynthetic Pathways and Metabolic Regulation Associated with Lupulin a
Precursor Pathways and Enzymatic Transformations in Plant Systems
The biosynthesis of lupulin A, along with other bitter acids like humulone (B191422) and lupulone (B1675512), relies on the coordinated activity of several metabolic pathways and key enzymes within the hop plant's lupulin glands. nih.govnih.govresearchgate.netmdpi.com
Role of Isopentenyl Diphosphate (B83284) (IPP) and Dimethylallyl Diphosphate (DMAPP) in Prenylation
Isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), are fundamental C5 prenyl diphosphates that serve as the building blocks for isoprenoids and the prenyl side chains found in terpenophenolics like this compound. oup.comnih.govresearchgate.net In lupulin glands, these compounds function as precursors for both terpenoid biosynthesis and the prenylation steps in the bitter acid pathway. nih.govresearchgate.net DMAPP is the direct prenyl donor utilized by prenyltransferase enzymes to attach the characteristic prenyl groups to the aromatic core of bitter acids. nih.govfrontiersin.orgnih.gov While both the MEP and mevalonate (B85504) (MVA) pathways produce IPP and DMAPP, the MEP pathway is the predominant source in hop trichomes. nih.govnih.govresearchgate.net The interconversion between IPP and DMAPP is catalyzed by isopentenyl-diphosphate delta-isomerase (IDI). ebi.ac.ukuniprot.org
Contributions of the Methylerythritol 4-Phosphate (MEP) Pathway
The methylerythritol 4-phosphate (MEP) pathway is the primary route for the synthesis of IPP and DMAPP in the plastids of hop lupulin glands. oup.comnih.govnih.govresearchgate.netmdpi.comnih.gov This pathway is well-represented in the transcriptome of lupulin glands, with transcripts corresponding to the seven enzymes of the MEP pathway being abundant. nih.govresearchgate.net This indicates a significant contribution of the MEP pathway to the pool of prenyl diphosphates necessary for the biosynthesis of bitter acids and other prenylated compounds in these glands. nih.govnih.govnih.gov
Involvement of Branched-Chain Amino Acid (BCAA) Metabolism and Valerophenone (B195941) Synthase (VPS)
Branched-chain amino acids (BCAAs), specifically leucine, isoleucine, and valine, are crucial precursors for the acyl-CoA starter molecules required for bitter acid biosynthesis. nih.govnih.govnih.govmdpi.comproquest.comresearchgate.net The degradation of these BCAAs yields the corresponding acyl-CoA thioesters: isovaleryl-CoA (from leucine), 2-methylbutyryl-CoA (from isoleucine), and isobutyryl-CoA (from valine). nih.govmdpi.comproquest.comresearchgate.net This degradation process occurs in the mitochondria and involves enzymes such as branched-chain aminotransferase 1 (HlBCAT1) and branched-chain keto-acid dehydrogenase (BCKDH). nih.govnih.govnih.gov
Valerophenone synthase (VPS) is a type III polyketide synthase that plays a central role in the bitter acid pathway. nih.govoup.comnih.gov It catalyzes the condensation of a BCAA-derived acyl-CoA starter molecule with three molecules of malonyl-CoA to form the polyketide core, a phloroglucinol (B13840) derivative. nih.govfrontiersin.orgresearchgate.netoup.com For this compound (an alpha-acid), the precursor is phlorisovalerophenone (B41633) (PIVP), formed from isovaleryl-CoA and malonyl-CoA. nih.govnih.govresearchgate.net VPS is highly expressed in lupulin glands and shows significantly higher activity in cones compared to leaves. mdpi.comnih.gov
Polyketide Synthase and Chalcone (B49325) Synthase (CHS_H1) Activities
The biosynthesis of bitter acids involves polyketide synthase activity, specifically that of valerophenone synthase (VPS). nih.govoup.comnih.gov VPS belongs to the type III polyketide synthase family, which also includes chalcone synthase (CHS). google.com While VPS primarily produces the acylphloroglucinol core of bitter acids, it shares structural similarities with CHS. oup.comcas.cz
Chalcone synthase (CHS_H1) is another type III polyketide synthase found in hop lupulin glands, primarily involved in the biosynthesis of prenylflavonoids like xanthohumol (B1683332). mdpi.commdpi.comnih.govoup.com CHS_H1 catalyzes the condensation of p-coumaroyl-CoA with malonyl-CoA to form naringenin (B18129) chalcone. mdpi.comoup.com Although VPS and CHS_H1 have distinct primary functions and substrate specificities (VPS utilizes BCAA-derived acyl-CoAs, while CHS_H1 uses p-coumaroyl-CoA), some studies indicate that VPS can exhibit weak CHS activity and CHS_H1 can catalyze the formation of phloroisovalerophenone, albeit with byproduct formation. mdpi.comcas.cz CHS_H1 is considered a key enzyme in prenylflavonoid biosynthesis due to its true chalcone synthase activity. cas.cz
Aromatic Prenyltransferase (HlPT1, HlPT2) Functions
Aromatic prenyltransferases are essential enzymes in the biosynthesis of this compound and other prenylated compounds in hops, catalyzing the attachment of prenyl groups derived from DMAPP to aromatic acceptor molecules. researchgate.netmdpi.comfrontiersin.orgoup.com In hop, two key membrane-bound prenyltransferases, HlPT1 (also referred to as HlPT1L) and HlPT2, are involved in the bitter acid pathway. nih.govresearchgate.netmdpi.comfrontiersin.orgmdpi.comnih.govproquest.comtandfonline.com These enzymes are predominantly and highly expressed in lupulin glands. researchgate.netmdpi.comproquest.com
Research indicates that HlPT1 catalyzes the first prenylation step in the biosynthesis of bitter acids, adding a prenyl group to the phloroglucinol derivative. nih.govresearchgate.netmdpi.comfrontiersin.orgtandfonline.com HlPT2 is then responsible for catalyzing the subsequent prenylation steps, adding the second and, in the case of beta-acids like lupulone, the third prenyl group. nih.govresearchgate.netmdpi.comfrontiersin.orgnih.govtandfonline.com HlPT1 exhibits structural characteristics typical of plant aromatic prenyltransferases, including a D-rich motif, membrane-spanning domains, and a potential N-terminal transit peptide sequence. researchgate.netmdpi.comproquest.com These prenylation reactions occur in chloroplasts. nih.govresearchgate.net
O-Methyltransferase (OMT1) Catalysis in Related Compound Formation
While O-methyltransferase 1 (OMT1) is not directly involved in the core biosynthesis of this compound, it plays a significant role in the formation of related prenylated phenolic compounds in hop lupulin glands, particularly xanthohumol. oup.commdpi.commdpi.comnih.govoup.comuniprot.org OMT1 catalyzes the methylation of desmethylxanthohumol (B55510) to produce xanthohumol. oup.commdpi.comnih.govuniprot.org This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor. researchgate.netuniprot.org OMT1 has been identified through EST analysis of lupulin glands and its enzymatic function has been characterized. oup.comoup.comuniprot.org Although its primary characterized activity is related to xanthohumol biosynthesis, its presence and activity highlight the diverse enzymatic capabilities within lupulin glands for modifying prenylated aromatic compounds. mdpi.comnih.govuniprot.org
Here is a summary of key enzymes and their roles in the biosynthesis of bitter acids and related compounds in hop lupulin glands:
| Enzyme | Primary Role in Bitter Acid Biosynthesis | Substrates Involved | Cellular Location (if known) |
| Branched-Chain Aminotransferase (BCAT1/2) | Provides BCAA precursors | Branched-chain amino acids | Mitochondria (BCAT1), Plastids (BCAT2) nih.govnih.govnih.gov |
| Branched-Chain Keto-Acid Dehydrogenase (BCKDH) | Converts BCAAs to acyl-CoAs | Branched-chain alpha-keto acids | Mitochondria nih.govnih.govnih.gov |
| Valerophenone Synthase (VPS) | Forms the phloroglucinol core | Acyl-CoA (BCAA-derived), Malonyl-CoA | Cytosol nih.govresearchgate.net |
| Aromatic Prenyltransferase (HlPT1/HlPT2) | Adds prenyl groups | Phloroglucinol derivative, Dimethylallyl diphosphate | Chloroplasts nih.govresearchgate.netnih.gov |
| Chalcone Synthase (CHS_H1) | Forms chalcones (related pathway) | p-Coumaroyl-CoA, Malonyl-CoA | Not explicitly stated for CHS_H1, but related to flavonoid pathway |
| O-Methyltransferase (OMT1) | Methylates related compounds | Desmethylxanthohumol, S-adenosyl-L-methionine | Not explicitly stated, but involved in xanthohumol pathway |
| Isopentenyl-diphosphate delta-isomerase (IDI) | Isomerizes IPP and DMAPP | Isopentenyl diphosphate, Dimethylallyl diphosphate | Not explicitly stated, but involved in isoprenoid pathway |
Genetic and Transcriptomic Regulation of Biosynthesis
The biosynthesis of secondary metabolites in hop lupulin glands is subject to complex genetic and transcriptomic regulation, ensuring tissue-specific production and accumulation of these valuable compounds thegoodscentscompany.comwikipedia.org. This regulatory network involves various transcription factors that modulate the expression of genes encoding biosynthetic enzymes thegoodscentscompany.comwikipedia.orgwikipedia.orgebiohippo.comthegoodscentscompany.comnih.govontosight.aiuni.luchem960.com.
Identification and Characterization of Biosynthetic Genes
Numerous genes involved in the biosynthesis of hop bitter acids and prenylflavonoids have been identified and characterized, largely through transcriptome and EST analyses of lupulin glands thegoodscentscompany.comguidetomalariapharmacology.orguni.lunih.govidrblab.net. Enzymes catalyzing key steps in these pathways include valerophenone synthase (VPS), chalcone synthase (CHS_H1), prenyltransferases (HlPT1L, HlPT2), humulone synthase (HlHS1, HlHS2), and O-methyltransferase 1 (OMT1) thegoodscentscompany.comguidetomalariapharmacology.orgthegoodscentscompany.comwikipedia.orgchem960.comnih.govmdpi.comgenome.jp.
The biosynthesis of bitter acids originates from branched-chain amino acid (BCAA) degradation and the methyl-D-erythritol 4-phosphate (MEP) pathway nih.govcdutcm.edu.cn. Transcripts encoding enzymes of BCAA metabolism, such as branched-chain amino transferase (BCAT), are significantly more abundant in lupulin glands, indicating BCAA biosynthesis and degradation occur in these cells genome.jpnih.govcdutcm.edu.cn. Specifically, HlBCAT2 is a plastidial enzyme likely involved in BCAA biosynthesis, while HlBCAT1 is mitochondrial and potentially involved in BCAA catabolism nih.govcdutcm.edu.cn. The MEP pathway, which provides the prenyl diphosphates for prenylation, also shows gland-specific expression nih.govnih.govcdutcm.edu.cn.
Valerophenone synthase (VPS) is involved in the initial steps of bitter acid biosynthesis and is specifically expressed in lupulin glands mdpi.comgenome.jpprobes-drugs.org. Chalcone synthase (CHS_H1) is a key enzyme in the prenylflavonoid pathway, catalyzing the formation of naringenin chalcone, a precursor to xanthohumol thegoodscentscompany.comguidetomalariapharmacology.orgwikipedia.orguni.luchem960.comgenome.jp. Aromatic prenyltransferases, such as HlPT1L and HlPT2, catalyze the prenylation steps in both bitter acid and prenylflavonoid biosynthesis thegoodscentscompany.comwikipedia.orggenome.jpprobes-drugs.org. O-methyltransferase 1 (OMT1) catalyzes the final methylation step in xanthohumol biosynthesis thegoodscentscompany.comchem960.comnih.gov.
Transcriptional Regulation by MYB, bHLH, WDR, and WRKY Transcription Factors
Transcription factors (TFs) from families such as MYB, basic helix-loop-helix (bHLH), WD40 repeat (WDR), and WRKY play crucial roles in regulating the expression of genes involved in hop secondary metabolite biosynthesis in lupulin glands thegoodscentscompany.comwikipedia.orgwikipedia.orgebiohippo.comthegoodscentscompany.comnih.govontosight.aiuni.luchem960.com. These TFs can act individually or form complexes to activate or repress gene expression wikipedia.orgwikipedia.orgebiohippo.comthegoodscentscompany.comontosight.ai.
Heterotrimeric complexes, known as MBW complexes (MYB-bHLH-WDR), have been shown to regulate the promoters of genes in the bitter acid and prenylflavonoid biosynthesis pathways, including CHS_H1 thegoodscentscompany.comwikipedia.orgwikipedia.orgebiohippo.com. Specific MBW complexes, such as HlMyb3/HlbHLH2/HlWDR1 and HlMYB2/HlbHLH2/HlWDR1, have been identified as strong activators of the CHS_H1 promoter wikipedia.orgwikipedia.orgebiohippo.com. Binary complexes, such as HlbHLH2/HlWDR1 and HlWRKY1/HlWDR1, also contribute to transcriptional activation thegoodscentscompany.comwikipedia.orgwikipedia.org.
WRKY transcription factors, such as HlWRKY1, have been implicated in the positive regulation of both MBW complexes and genes like OMT1, leading to increased levels of prenylflavonoids and bitter acids thegoodscentscompany.comchem960.com. HlWRKY1 can activate the promoters of genes encoding key enzymes like chalcone synthase H1, valerophenone synthase, prenyltransferases, and O-methyltransferase 1 chem960.com. Some TFs can also act as repressors; for instance, HlMyb7 has been identified as an inhibitor of CHS_H1-activating TFs wikipedia.orgnih.gov.
The complex interplay of these transcription factors allows hop plants to adjust secondary metabolite production in response to developmental cues, environmental stresses, and genetic variations between cultivars wikipedia.org.
Gene Expression Profiling in Glandular Trichomes (Lupulin Glands)
Gene expression profiling using techniques like RNA sequencing (RNA-Seq) and EST analysis has provided valuable insights into the metabolic specialization of hop lupulin glands thegoodscentscompany.comguidetopharmacology.orgguidetomalariapharmacology.orgthegoodscentscompany.comwikipedia.orgchem960.comnih.govnih.govcdutcm.edu.cn. These studies consistently show that genes encoding enzymes involved in the biosynthesis of bitter acids, prenylflavonoids, and terpenoids are significantly upregulated in lupulin glands compared to other tissues like leaves and bracts thegoodscentscompany.comguidetopharmacology.orgguidetomalariapharmacology.orgthegoodscentscompany.comwikipedia.orgnih.govcdutcm.edu.cn.
Transcriptome analyses have revealed high abundance of transcripts for enzymes in the BCAA metabolism, MEP pathway, and the downstream bitter acid and prenylflavonoid synthesis pathways within lupulin glands thegoodscentscompany.comnih.govnih.govcdutcm.edu.cn. For example, transcripts for VPS, PT1, PT2, and BCAT1 are reported to be significantly more active in lupulin glands than in leaves chem960.com. Similarly, genes for xanthohumol biosynthesis, including CHS_H1, HlPT1, and OMT1, show enhanced expression in these glands thegoodscentscompany.comguidetomalariapharmacology.orgthegoodscentscompany.comnih.gov.
Gene expression levels of biosynthetic enzymes and transcription factors can vary across different developmental stages of hop cones, correlating with the accumulation of secondary metabolites thegoodscentscompany.comwikidata.org. The mid-stage of cone development appears to be particularly critical for the upregulation of many genes involved in the biosynthesis of bitter acids, xanthohumol, and volatile secondary metabolites thegoodscentscompany.com.
The following table illustrates differential gene expression levels of some key biosynthetic enzymes in lupulin glands compared to leaves and bracts, based on research findings:
| Gene | Fold Upregulation in Lupulin Glands (vs. Leaves/Bracts) | Source(s) |
| HlBCAT1 | 100 to 170 times | wikipedia.orgchem960.com |
| HlVPS | 170 to 1000 times | wikipedia.orgchem960.com |
| HlPT1L | 170 to 1000 times | wikipedia.org |
| HlPT2 | 100 to 170 times | wikipedia.orgchem960.com |
| HlHS1 | Upregulated | wikipedia.orgnih.gov |
| HlHS2 | Upregulated | wikipedia.orgnih.gov |
| CHS_H1 | Significantly enhanced | thegoodscentscompany.comguidetomalariapharmacology.orgthegoodscentscompany.com |
| OMT1 | Significantly enhanced | thegoodscentscompany.comguidetomalariapharmacology.orgthegoodscentscompany.com |
| MEP pathway enzymes | Most up-regulated | thegoodscentscompany.comnih.govnih.govcdutcm.edu.cn |
| BCAA metabolism enzymes | Significantly more abundant | nih.govcdutcm.edu.cn |
Metabolic Engineering and Biotechnological Approaches for Production
Metabolic engineering and biotechnological approaches offer promising avenues to enhance the production of valuable secondary metabolites found in hop lupulin glands guidetomalariapharmacology.orgnih.govontosight.aiidrblab.netlipidmaps.orgnih.gov. By manipulating biosynthetic pathways and regulatory elements, it is possible to increase the yield of desired compounds or even produce them in alternative host organisms ontosight.ainih.gov.
Recombinant Protein Expression and in vitro Enzymatic Characterization
A crucial step in metabolic engineering is the characterization of the enzymes involved in the biosynthetic pathways. This often involves the recombinant expression of hop biosynthetic genes in heterologous systems, such as Escherichia coli or insect cells, followed by in vitro enzymatic assays to determine their substrate specificity and catalytic efficiency thegoodscentscompany.comuni.lugenome.jp.
Recombinant expression of enzymes like valerophenone synthase (VPS), chalcone synthase (CHS_H1), and prenyltransferases (HlPT1, HlPT2) has allowed researchers to confirm their catalytic functions and understand their roles in bitter acid and prenylflavonoid biosynthesis thegoodscentscompany.comuni.lugenome.jpprobes-drugs.org. For instance, studies with recombinant HlPT1 have elucidated its prenylation activity with different substrates genome.jpprobes-drugs.org. Characterization of recombinant OMT1 confirmed its role in methylating desmethylxanthohumol to form xanthohumol nih.gov. Recombinant expression of hop BCAT enzymes has also been used to study their activity in BCAA metabolism nih.govcdutcm.edu.cn.
In vitro enzymatic characterization provides essential data for reconstructing pathways in microbial hosts and for identifying rate-limiting steps that can be targeted for metabolic engineering genome.jp.
Microbial Biosynthesis and Pathway Reconstruction
Reconstructing plant metabolic pathways in microorganisms, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, offers a sustainable and potentially more efficient way to produce complex plant secondary metabolites guidetomalariapharmacology.orgnih.govontosight.ai. This approach involves introducing the genes encoding the necessary biosynthetic enzymes from hop into the host organism and optimizing the pathway for high-level production guidetomalariapharmacology.orgnih.gov.
Efforts have been made to reconstruct the biosynthetic pathways of hop prenylflavonoids, such as xanthohumol, in yeast guidetomalariapharmacology.orgnih.gov. This involves introducing genes for enzymes like chalcone synthase, prenyltransferase, and O-methyltransferase, along with strategies to ensure the availability of precursor molecules like malonyl-CoA and dimethylallyl diphosphate (DMAPP) guidetomalariapharmacology.orgnih.gov. Challenges include balancing the metabolic flux through the introduced pathway, engineering prenyltransferases for efficient substrate utilization, and addressing potential toxicity of intermediate or final products to the microbial host guidetomalariapharmacology.org.
While significant progress has been made in microbial biosynthesis of prenylflavonoids like xanthohumol, the reconstruction of the complete bitter acid biosynthesis pathway in microorganisms is also an area of ongoing research, building upon the knowledge gained from identifying and characterizing the relevant hop genes and enzymes guidetomalariapharmacology.orgnih.gov.
Advanced Analytical Methodologies and Isolation Techniques for Lupulin a Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for isolating and quantifying lupulin A and its analogues from hop extracts. The choice of technique depends on the analytical goal, whether it is routine quantification or comprehensive metabolic profiling.
High-Performance Liquid Chromatography (HPLC) with Advanced Detection (PDA, ESI/HRMS)
High-Performance Liquid Chromatography (HPLC) is the most widely adopted method for the routine analysis of hop bitter acids, including this compound. Current time information in Bell County, US.researchgate.net Reversed-phase columns, typically C8 or C18, are used to separate the different α- and β-acids. libretexts.org
A Photodiode Array (PDA) detector is commonly coupled with HPLC for quantification. This setup allows for the monitoring of absorbances at multiple wavelengths simultaneously. For β-acids like this compound, detection is often performed around 325 nm. researchgate.net A typical HPLC analysis can separate the main β-acid components, colupulone (B1216029) and the co-eluting lupulone (B1675512) and adlupulone, in under 7 minutes. Current time information in Bell County, US. While this is suitable for quantifying total β-acid content, resolving individual lupulone analogues may require more specialized methods. Current time information in Bell County, US.
For more detailed structural information and higher sensitivity, HPLC systems are interfaced with mass spectrometers, particularly those equipped with Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HRMS) detectors. drugbank.comnih.gov ESI is a soft ionization technique suitable for analyzing relatively polar and thermally labile molecules like lupulones without significant fragmentation. nih.gov When coupled with HRMS, such as Time-of-Flight (TOF) or Orbitrap analyzers, this technique provides highly accurate mass measurements. nih.gov This capability is invaluable for identifying known β-acids and for elucidating the structures of their various transformation and oxidation products formed during hop storage or the brewing process. drugbank.comnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8 | Current time information in Bell County, US.libretexts.org |
| Mobile Phase | Isocratic or gradient elution with Methanol (B129727)/Water/Acid (e.g., Formic or Acetic Acid) | Current time information in Bell County, US.researchgate.net |
| Detection | UV/PDA at ~325 nm | researchgate.net |
| Flow Rate | ~1.0 mL/min | researchgate.net |
| Typical Retention Time (Lupulone/Adlupulone) | ~5.5 - 6.3 min | Current time information in Bell County, US.dntb.gov.ua |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing volatile and semi-volatile compounds. However, its direct application to intact bitter acids like this compound is limited due to their low volatility and thermal instability. hmdb.ca GC-MS is more commonly used to analyze the essential oil fraction of hops, which contains terpenes and other aromatic compounds. oregonstate.edu
To analyze non-volatile compounds like this compound by GC, a derivatization step is typically required to increase their volatility and thermal stability. While derivatization is a common strategy for many classes of compounds, specific, routine GC-MS protocols for this compound are not as prevalent in the literature as HPLC methods. For other hop components, such as thiols, on-fiber derivatization techniques have been developed for GC-MS analysis, indicating the potential for similar approaches for other non-volatile hop constituents. mdpi.comnih.gov
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS)
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (<2 µm) than conventional HPLC, operating at higher pressures. This results in significantly improved resolution, higher sensitivity, and faster analysis times. When coupled with a Quadrupole Time-of-Flight (qTOF) mass spectrometer, UPLC becomes a formidable tool for untargeted metabolomics of complex plant extracts.
In the context of this compound research, UPLC-qTOF-MS is used for comprehensive metabolic profiling of different hop varieties and for studying the degradation of hop compounds under various storage conditions. The high mass accuracy and resolution of the qTOF analyzer allow for the confident identification of a wide range of metabolites, including the various β-acid homologues and their oxidative degradation products, by comparing their exact mass and fragmentation patterns with known databases or standards.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the structural elucidation of isolated compounds and for the rapid, non-destructive analysis of bulk material.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to piece together the carbon skeleton and determine the placement of protons and functional groups.
Historically, ¹H NMR has been used to determine the homolog composition of both α- and β-acids in hop extracts without the need for prior separation. The signals from the acyl side chains of the different homologues (lupulone, colupulone, and adlupulone) appear at distinct chemical shifts, allowing for their relative quantification. More advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals definitively, which is crucial for confirming the structure of known compounds and identifying novel ones. drugbank.com While NMR is a powerful qualitative tool, its application for routine quantification of bitter acids has also been developed and shown to be reliable.
| Homolog | Acyl Side Chain | Characteristic ¹H NMR Signals (in CDCl₃) | Reference |
|---|---|---|---|
| Colupulone | Isobutyryl | Septet and doublet for the isopropyl group | |
| Lupulone | Isovaleryl | Signals corresponding to the isobutyl group | |
| Adlupulone | 2-methylbutyryl | Signals corresponding to the sec-butyl group |
A complete, publicly available, and fully assigned modern ¹H and ¹³C NMR dataset for lupulone was not readily found in the searched scientific literature. The table above reflects the principles of using NMR to distinguish homologs based on their unique side chains as established in foundational studies.
Vibrational Spectroscopy (Raman and Infrared) for Chemical Analysis and Imaging
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, offers a rapid and non-destructive means of analyzing hop constituents. These methods are particularly well-suited for high-throughput screening in breeding programs or for quality control in processing, as they require minimal sample preparation. dntb.gov.ua
When applied to hops, these techniques generate a chemical fingerprint of the sample. By using chemometric methods, such as partial least-squares regression (PLS-R), the spectral data can be correlated with concentration values obtained from reference methods like HPLC. This allows for the rapid prediction of total α-acid and β-acid content. Research has identified specific vibrational bands associated with the key hop components. Notably, a Raman band at approximately 1581 cm⁻¹ has been strongly associated with β-acids (lupulones).
| Compound Class | Characteristic Raman Band (cm⁻¹) | Reference |
|---|---|---|
| β-Acids (Lupulones) | ~1581 |
Proton Transfer Reaction Mass Spectrometry (PTR-ToF-MS) for Volatile Analysis
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-ToF-MS) is a powerful analytical technique for the real-time monitoring of volatile organic compounds (VOCs). researchgate.netmdpi.com In the context of hop research, it provides high-sensitivity detection of compounds that contribute to aroma and flavor. researchgate.net While lupulone itself is not volatile, PTR-ToF-MS is instrumental in analyzing the volatile terpene profile of hop glandular trichomes, where lupulone is synthesized and stored. This provides a comprehensive chemical phenotype of the lupulin gland.
The technique operates by soft chemical ionization, where hydronium ions (H₃O⁺) transfer a proton to VOCs with a higher proton affinity than water. nih.gov This process minimizes fragmentation, which is a common issue in other mass spectrometry techniques, thus simplifying spectral data. nih.gov The time-of-flight (ToF) mass analyzer provides high mass resolution and accuracy, allowing for the determination of the elemental composition of the detected ions. nih.gov
Key applications in hop research include:
Real-time Monitoring: Tracking the evolution of volatile profiles during processes like fermentation, where hop-derived compounds undergo biotransformation. researchgate.net
High-Throughput Screening: Rapidly analyzing the headspace of different hop cultivars to distinguish them based on their volatile chemotypes. nih.gov
Comprehensive Profiling: Detecting a wide range of VOCs, including monoterpenes and sesquiterpenes, which are biosynthetically related to the non-volatile compounds like lupulone within the lupulin glands. nih.gov
Although direct analysis of lupulone is not possible with this method, the data generated on co-occurring volatiles is invaluable for understanding the biochemistry of the hop glandular trichomes.
Advanced Isolation and Purification Strategies
Achieving high-purity lupulone for research purposes requires advanced extraction and purification methodologies that are both efficient and selective.
Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a fluid above its critical temperature and pressure, most commonly carbon dioxide (CO₂), to selectively extract compounds. rjptonline.orgmdpi.com For hop compounds, SFE is a well-established industrial method for producing bitter acid extracts. nih.gov
The principle of SFE lies in the tunability of the solvent power of the supercritical fluid. By altering the pressure and temperature, the density and solvating characteristics of the CO₂ can be precisely controlled. mdpi.com For the extraction of moderately polar compounds like β-acids, a polar co-solvent (modifier), such as ethanol (B145695), is often added to the supercritical CO₂ to increase the fluid's polarity and enhance extraction efficiency. nih.gov
An optimization study for extracting flavonoids from hops using SFE with an ethanol modifier identified optimal conditions that could be adapted for β-acids. nih.gov The study demonstrated that factors such as temperature, pressure, and the concentration of the ethanol modifier significantly impact the extraction yield. nih.gov
Table 1: Example of Optimized SFE Parameters for Hop Flavonoids (Note: These parameters for flavonoids can serve as a starting point for optimizing lupulone extraction.)
| Parameter | Optimal Value |
|---|---|
| Temperature | 50 °C |
| Pressure | 25 MPa |
| Ethanol Concentration | 80% |
| Modifier Amount | 50% of CO2 flow |
The primary advantages of SFE include the use of a non-toxic, inexpensive, and easily removable solvent (CO₂), and the ability to fractionate extracts by stepwise depressurization. researchgate.net
Conventional solvent extraction remains a fundamental technique in natural product chemistry. To achieve high purity for research applications, the extraction process must be systematically optimized. Methodologies like Response Surface Methodology (RSM) are employed to evaluate the effects of multiple variables simultaneously, such as solvent composition, temperature, and extraction time, to maximize the yield of the target compound. mdpi.com
For the extraction of β-acids, including lupulone, solvents of varying polarities are used. While non-polar solvents like hexane (B92381) are traditionally used for crude extracts, achieving research-grade purity often involves a multi-step process. This can include liquid-liquid partitioning and chromatographic techniques. nih.gov The optimization process aims to find the ideal balance of conditions that maximizes the solubilization of lupulone while minimizing the co-extraction of undesirable compounds. researchgate.net
For instance, studies on other plant materials have shown that a specific ratio of an organic solvent (like methanol or ethanol) to water can significantly enhance the extraction of phenolic compounds. mdpi.com This principle is applicable to lupulone, where optimizing the solvent system is crucial for the efficiency of subsequent purification steps like chromatography. mdpi.com
Several methods can be employed for trichome isolation:
Cryogenic Sieving: Freezing the hop cones with liquid nitrogen makes the plant material brittle, allowing the trichomes to be easily sheared off and collected by sieving.
Stirring/Agitation: Mechanical stirring of plant material in a buffer solution can dislodge the trichomes, which can then be collected by filtration. nih.gov
Once isolated, these enriched trichome fractions can be subjected to the extraction methods described previously, leading to a much cleaner extract that is easier to purify. Analysis of EST libraries from isolated hop trichomes has confirmed that the biosynthetic pathways for bitter acids are highly active in these specialized structures. researchgate.net
Chemometric Applications in this compound Analysis
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. ijpsjournal.com In the analysis of hop compounds, chemometrics is invaluable for interpreting large datasets generated by analytical techniques like spectroscopy and chromatography. nih.govresearchgate.net
A key application is the use of Principal Component Analysis (PCA). PCA is an unsupervised pattern recognition technique that reduces the dimensionality of a dataset while retaining most of the original variance. researchgate.net In hop analysis, PCA can be applied to data from techniques such as ¹H NMR spectroscopy or Raman spectroscopy of lupulin glands. nih.gov This allows for the rapid discrimination between different hop cultivars based on their chemical profiles, highlighting variations in the relative concentrations of α-acids, β-acids (including lupulone), and other key metabolites. nih.govresearchgate.net
For quantitative analysis, regression methods like Partial Least Squares (PLS) are used to build predictive models that correlate spectral data with the concentration of specific compounds, which can be determined by a reference method like HPLC. redalyc.org This approach can be used to develop high-throughput screening methods for breeding programs, allowing for the rapid selection of hop varieties with desired levels of lupulone.
Table 2: Chemometric Techniques in Hop Analysis
| Technique | Application in Lupulone Research | Analytical Data Source |
|---|---|---|
| Principal Component Analysis (PCA) | Cultivar differentiation based on bitter acid profiles; Quality control. | NMR, Raman Spectroscopy, GC-MS |
| Partial Least Squares (PLS) Regression | Quantitative prediction of lupulone concentration from spectral data. | NIR, FTIR, Raman Spectroscopy |
Molecular Mechanisms of Action: in Vitro and Cellular Investigations
Cellular and Subcellular Target Identification
Investigations into the cellular and subcellular targets of lupulin A aim to pinpoint the specific molecules or structures within a cell with which the compound interacts. This includes examining its binding affinity to receptors and its ability to modulate enzyme activity.
Direct studies specifically detailing the receptor binding and ligand-protein interactions of this compound are limited in the currently available research. However, studies on other hop compounds provide context for potential areas of investigation. For instance, xanthohumol (B1683332), another prenylflavonoid from hops, has been reported to exhibit relative binding affinity to estrogen receptors and to potentiate GABAA receptor activity. Humulone (B191422), an alpha-acid found in hops, has also been shown to act as a positive modulator of GABAA receptors. While these findings suggest that hop constituents can interact with various receptors, further specific research is required to determine if this compound shares similar or distinct receptor binding profiles.
This compound has demonstrated inhibitory activity against certain enzymes. Studies have indicated that this compound can act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), albeit with less efficiency compared to other tested compounds. The half-maximal inhibitory concentration (IC50) values reported for this compound were 19.2 µM for AChE and 26.5 µM for BChE. Additionally, this compound has been shown to exhibit inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.
The following table summarizes the enzyme inhibitory activities reported for this compound:
| Enzyme | IC50 (µM) | Inhibition Percentage (at specified concentration) | Reference |
| Acetylcholinesterase (AChE) | 19.2 | Not specified | |
| Butyrylcholinesterase (BChE) | 26.5 | Not specified | |
| Cyclooxygenase-1 (COX-1) | Not specified | 50.56 ± 1.12% (at 25 µg/mL), 79.33 ± 1.09% (at 50 µg/mL) | |
| Cyclooxygenase-2 (COX-2) | Not specified | 42.38 ± 0.90% (at 25 µg/mL), 68.80 ± 0.54% (at 50 µg/mL) |
These findings suggest that enzyme inhibition, particularly of cholinesterases and cyclooxygenases, represents a potential mechanism through which this compound may exert biological effects.
Signaling Pathway Modulation in Cell-Based Models
Cell-based studies provide insights into how this compound influences complex intracellular signaling networks that govern various cellular processes, including cell survival, death, and inflammatory responses.
Research on lupulone (B1675512) derivatives, which are structurally related beta-acids found in hops, has indicated their ability to induce caspase-dependent apoptosis in prostate cancer cells. This process was associated with the activation of caspases 8, 9, and 3. Inhibition of caspase 8 was shown to reduce cell death induced by these derivatives, suggesting a mediation through this caspase. While these findings highlight the potential for hop beta-acids to trigger programmed cell death via the caspase cascade, further specific studies are needed to confirm if this compound directly induces apoptosis and activates similar caspase pathways.
Autophagy is a cellular process involving the degradation and recycling of damaged organelles and protein aggregates. Studies on lupulone and its synthetic derivatives have shown an increase in the formation of LC3II, a marker associated with autophagosome formation, in prostate cancer cells. This suggests that autophagy may be implicated in the cell death induced by these related hop compounds. The engagement of the autophagy pathway by this compound itself requires specific investigation to determine its role in the compound's cellular effects.
Hop compounds, including prenylflavonoids and bitter acids, have been reported to possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. These mechanisms include the inhibition of nuclear factor-kappa B (NF-κB) and STAT pathways. Inhibition of NF-κB can prevent the transcription of pro-inflammatory genes. Consequently, this modulation can lead to a reduction in the expression and production of various inflammatory mediators and cytokines, such as cyclooxygenases (like COX-2), tumor necrosis factor-alpha (TNF-α), and interleukins (e.g., IL-6, IL-8). As mentioned earlier, this compound has demonstrated direct inhibitory activity against COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. This enzyme inhibition likely contributes to the broader anti-inflammatory potential observed with some hop compounds.
Neurotransmitter System Interactions (e.g., GABA, Serotonin (B10506) Transporter)
Research into the potential sedative properties of compounds from Humulus lupulus has included investigations into their interactions with neurotransmitter systems, such as GABA receptors and the serotonin transporter (SERT). GABA (gamma-aminobutyric acid) is a primary inhibitory neurotransmitter in the central nervous system, playing a key role in modulating anxiety responses. clevelandclinic.orgresearchgate.net The SERT is responsible for the reuptake of serotonin into presynaptic neurons, thereby terminating serotonergic signaling. researchgate.netnih.gov While studies have explored the effects of hop compounds like humulone on GABA receptors, acting as positive modulators, specific detailed findings regarding the direct interaction of this compound with GABA receptors or the serotonin transporter were not prominently found in the search results. researchgate.netnih.gov However, the broader context of hop compounds influencing these systems suggests a potential area for further investigation concerning this compound. researchgate.netnih.gov
Mechanistic Investigations of Biological Activities in Cell Cultures
In vitro studies using cell cultures have provided insights into the biological activities of this compound, including its effects on microorganisms, oomycetes, and cancer cells. These investigations aim to understand the underlying mechanisms by which this compound exerts its observed effects.
Antimicrobial Properties and Biofilm Inhibition in Microorganisms
This compound, identified as a diterpenoid, has been shown to exhibit antibacterial activities. ebi.ac.uk Hop extracts and compounds derived from hops, including lupulone (a β-acid), have demonstrated the ability to inhibit the growth of Gram-positive bacteria in vitro. nih.gov Studies have also investigated the antibiofilm activity of related compounds, such as lupinifolin, showing effects on membrane permeability and causing morphological changes in bacteria. nih.gov While this compound is noted for its antibacterial properties, specific detailed mechanisms of its action against a wide range of microorganisms or its direct effects on biofilm inhibition for various microbial species were not extensively detailed for this compound itself in the provided search results. ebi.ac.uknih.gov However, the known antimicrobial activity of related hop compounds suggests that this compound may share similar mechanisms, potentially involving disruption of bacterial membranes or interference with cellular processes. nih.govnih.gov
In Vitro Anticancer Activity in Cell Lines
Investigations into the potential anticancer activity of hop compounds have included studies on various cancer cell lines. ijfmr.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgfarmaciajournal.com Lupulone, a β-acid from hops, and its derivatives have demonstrated anticancer activity in prostate cancer cells, inducing caspase-dependent apoptosis and autophagy. nih.govresearchgate.netresearchgate.net Prenylated flavonoids from hops have also shown antiproliferative effects in human cancer cell lines. ijfmr.comsemanticscholar.org While the broader anticancer potential of hop compounds is recognized, specific detailed findings on the in vitro anticancer activity of this compound in various cell lines, including its mechanisms of action such as induction of apoptosis or effects on cell proliferation, were not explicitly detailed for this compound in the provided search results. ijfmr.comnih.govresearchgate.netresearchgate.netsemanticscholar.orgfarmaciajournal.com The research primarily highlighted the activities of other hop constituents like lupulone and xanthohumol in this context. ijfmr.comnih.govresearchgate.netresearchgate.net
Chemical Synthesis Approaches and Structure Activity Relationship Sar Studies
Total Synthesis and Semisynthesis of Lupulin A and its Analogs
The synthesis of complex natural products like this compound often involves either total synthesis, building the molecule from simpler precursors, or semisynthesis, modifying a naturally occurring compound.
Development of Efficient Synthetic Routes and Methodologies
Developing efficient synthetic routes for this compound and its analogs is a key area of research. Synthetic routes involve a series of reactions to transform simpler organic compounds into more complex target molecules. studyrocket.co.uk The goal is typically to achieve high yields and minimize unwanted side products. studyrocket.co.uk While specific details on the total synthesis of this compound were not extensively found, research on the synthesis of related diterpenoids, such as dihydroclerodin and lupulin C, starting from precursors like R-(-)-carvone, has been reported. wur.nlsci-hub.se These studies highlight the complexity and the multi-step nature often involved in constructing the core diterpenoid skeleton. wur.nl Efficient methodologies in organic synthesis aim to utilize practical and safe laboratory procedures, potentially employing more environmentally benign solvents like water and enabling direct crystallization to simplify purification. d-nb.info
Derivatization Strategies for Structural Modification
Derivatization strategies involve modifying the structure of a compound to alter its properties or create analogs with potentially enhanced activities. For complex structures like this compound, derivatization can be used to simplify analysis or to explore the impact of specific functional groups on biological activity. d-nb.info These strategies can involve introducing or modifying functional groups through various chemical reactions. mdpi.com In the context of natural products and their analogs, derivatization can be employed to improve extraction efficiency, selectivity, and reduce matrix effects in analytical procedures. mdpi.comencyclopedia.pub While direct examples of this compound derivatization were not prominently featured, research on the derivatization of related hop compounds like lupulones to form dihydrochromen-7-ones has been successful, demonstrating the feasibility of modifying these complex structures for further investigation. d-nb.info
Structure-Activity Relationship (SAR) Investigations
SAR studies aim to establish a relationship between the chemical structure of a compound and its biological activity. This knowledge is vital for designing and synthesizing new compounds with improved efficacy and desired properties.
Computational Chemistry and Molecular Modeling for SAR Predictions
Computational chemistry and molecular modeling play a significant role in predicting the SAR of compounds like this compound. researchgate.netdntb.gov.ua These methods can involve techniques such as molecular docking and molecular dynamics simulations to understand the interactions between a ligand (the compound) and its target (e.g., an enzyme or receptor) at a molecular level. researchgate.netnih.govresearchgate.net By analyzing these interactions and the binding energies, researchers can gain insights into which parts of the molecule are important for activity and how structural modifications might affect this interaction. researchgate.netresearchgate.net Computational approaches can help in the preliminary analysis of SAR and guide the design of new analogs with potential for enhanced activity. researchgate.net For example, molecular modeling has been used in studies involving related compounds like xanthohumol (B1683332) and naringenin (B18129) derivatives to verify interactions with the active sites of enzymes like acetylcholinesterase and butyrylcholinesterase and to assess binding energies. researchgate.net
Experimental Evaluation of Synthesized Analogs for Enhanced Activities
Experimental evaluation of synthesized this compound analogs is essential to validate the predictions from computational studies and to determine their actual biological activities. This involves testing the synthesized compounds in various biological assays to measure their potency and efficacy. For instance, studies have experimentally evaluated the inhibitory potential of various natural compounds, including diterpenoids, against enzymes like acetylcholinesterase and butyrylcholinesterase, providing IC50 values that indicate their effectiveness. researchgate.netnih.gov These experimental findings, such as the observation that the presence of a methoxy (B1213986) group at a specific position increased cholinesterase inhibitory potential in related diterpenoids, contribute valuable data to the SAR understanding. nih.gov Such experimental evaluations are critical for identifying analogs with enhanced activities compared to the parent compound. researchgate.net
Ecological Roles and Plant Physiological Research Involving Lupulin a
Localization and Accumulation within Plant Tissues
Lupulin A, like other secondary metabolites in hops (Humulus lupulus L.), is primarily synthesized and stored in specialized secretory structures. nih.govmmsl.czresearchgate.net
Specialized Secretory Structures: Lupulin Glands
In Humulus lupulus, the primary site of synthesis and accumulation of many secondary metabolites, including bitter acids and prenylated flavonoids, are the lupulin glands. nih.govmmsl.czresearchgate.netresearchgate.net These glands are specialized glandular trichomes found predominantly on the female inflorescences, commonly known as hop cones. nih.govmmsl.czresearchgate.netbeerandbrewing.comcropj.com Lupulin glands are described as small, slightly pear-shaped structures, roughly 200 μm (0.2 mm) in diameter. beerandbrewing.com They are located at the base of the bracteoles and, to a lesser extent, on the bracts of the hop cone. beerandbrewing.comcropj.com These metabolically active secretory cells are responsible for producing a yellow, resinous powder known as lupulin, which is rich in resins (alpha and beta acids), essential oils, and phenolic compounds. mmsl.czcropj.comscispace.com The development of these peltate glandular trichomes involves the filling of a subcuticular cavity with the synthesized lupulin. cropj.com
Tissue-Specific Distribution and Developmental Dynamics
While lupulin glands are most abundant in the female inflorescences, glandular trichomes, including those containing secondary metabolites, are also found on the vegetative and floral parts of H. lupulus, such as leaves and stems. nih.govnih.gov Studies have shown that the expression levels of genes involved in the biosynthesis of secondary metabolites, including those related to bitter acids and prenylated flavonoids, are significantly enhanced in lupulin glands compared to leaves and bracts, suggesting that the production of these metabolites increases after leaf development. researchgate.netmdpi.com The content of these compounds in hop cones is influenced by the number and size of the lupulin glands, which in turn are affected by cultivar type, cone maturation, and environmental conditions. researchgate.net Metabolite profiling has indicated that branched-chain amino acids (BCAAs), branched-chain acyl-CoAs, and bitter acids are present at higher levels in isolated lupulin glands compared to leaves and cone tissue without glands. nih.gov This supports the understanding that lupulin glands are the primary site for the biosynthesis of precursors for bitter acid synthesis. nih.gov
Role in Plant Defense Mechanisms and Biotic Interactions
Secondary metabolites produced by plants play crucial roles in their defense against biotic stresses, such as pathogens and herbivores. scispace.comnih.gov
Antimicrobial and Antifungal Functions in Plant Immunity
Compounds found in hops, including those localized in lupulin glands, have demonstrated antimicrobial and antifungal activities. mmsl.czresearchgate.netresearchgate.net These properties contribute to the plant's natural defense system against various microorganisms. mmsl.czresearchgate.netfiveable.me Studies have confirmed the antibacterial, antiviral, and antifungal properties of compounds found in female hop cones and leaves. researchgate.net The antimicrobial activity of hop compounds, particularly against Gram-positive bacteria, is well-documented. researchgate.net This aligns with the broader understanding that plant secondary metabolites, including those found in specialized secretory structures, are integral to plant immunity. researchgate.netmdpi.com
Influence on Herbivore Deterrence (Indirect)
Plant secondary metabolites can influence herbivore behavior, often acting as deterrents. nih.govelifesciences.org While the direct role of this compound specifically in herbivore deterrence requires further investigation, the bitter acids and other compounds found within lupulin glands are known to deter herbivores. nih.govnih.govd-nb.info The complex chemical composition of the exudate from peltate glandular trichomes (lupulin glands) is thought to contribute to shielding the plant from damage inflicted by herbivorous animals. nih.gov Terpenoids, which are also found in lupulin glands, are known to deter herbivores. fiveable.mescience.gov The production of these defensive compounds in glandular trichomes is a significant aspect of plant defense strategies against insect pests. nih.gov
Genetic and Breeding Implications for Compound Content
Phenotypic and Genotypic Variability in this compound Production
Phenotypic and genotypic variability in the production of secondary metabolites is a significant aspect of plant research and breeding. Studies in Humulus lupulus have extensively documented variability in the content of compounds like alpha acids, which are structurally distinct from the diterpenoid this compound but are mentioned alongside it in one source concerning hop composition. lupulinbrewing.comnih.govchemspider.com This variability is influenced by both genetic factors (genotype) and environmental conditions. wikipedia.orglupulinbrewing.com For instance, research on alpha acids in Brazilian hop clones showed that phenotypic variation was attributed to both clonal differences and environmental components of cultivation. lupulinbrewing.comchemspider.com The content of secondary metabolites in hop cones, including bitter acids and polyphenols, has been shown to correlate with the number and size of lupulin glands, which themselves can exhibit variability. wikipedia.org
While specific data tables detailing the phenotypic and genotypic variability solely of this compound (CID 10841022) production in Humulus lupulus were not explicitly found in the provided search results, the general principles of genetic and environmental influence on secondary metabolite accumulation in lupulin glands would likely apply if this compound is indeed present in hops as indicated by one source. nih.gov Research on other hop compounds demonstrates that genetic diversity exists among genotypes, influencing their chemical profiles.
Interplay with the Plant Metabolome and Secondary Metabolite Networks
This compound, as a chemical compound present in plants, interacts within the complex network of the plant metabolome. The metabolome encompasses the complete set of small-molecule metabolites in a biological sample. In Humulus lupulus, the lupulin glands are centers of intense secondary metabolite biosynthesis, producing a diverse array of compounds including bitter acids, prenylflavonoids, and essential oils. wikidata.orgwikipedia.orgebi.ac.ukwikipedia.orgrsc.orgnih.govnih.govscitoys.comctdbase.orgwikipedia.org
The biosynthesis of these compounds involves intricate pathways and is regulated by complex genetic networks. For example, the biosynthesis of hop bitter acids and prenylflavonoids involves precursors derived from pathways such as the methylerythritol 4-phosphate (MEP) pathway and the shikimate pathway, as well as branched-chain amino acids. wikidata.orgwikipedia.orgebi.ac.ukrsc.orgnih.govscitoys.com Key enzymes catalyze specific steps in these pathways, and their activity is influenced by regulatory elements, including transcription factors. wikipedia.orgebi.ac.ukscitoys.com Research has identified transcription factors from families such as MYB, bHLH, WDR, and WRKY that are involved in regulating the expression of genes in secondary metabolite biosynthesis pathways in hop lupulin glands. scitoys.com
Given that this compound (CID 10841022) is primarily known as a diterpenoid from Ajuga lupulina nih.govnih.govuni.lu, its biosynthetic pathway would likely involve the terpenoid biosynthesis routes, such as the MEP or mevalonate (B85504) (MVA) pathways, which provide the isoprene (B109036) units that form the backbone of diterpenoids. While the MEP pathway is known to be active in hop lupulin glands and contributes to essential oil production wikidata.orgwikipedia.orgwikipedia.orgnih.gov, specific details on the biosynthesis of this compound (CID 10841022) within the hop metabolome and its interplay with other secondary metabolite networks are not clearly delineated in the provided search results. If this compound is indeed present in hops as suggested by one source nih.gov, further research would be needed to elucidate its specific biosynthetic route and how it integrates into the broader secondary metabolite networks within hop lupulin glands.
Future Research Trajectories and Broader Academic Implications
Untapped Research Avenues for Lupulin A and its Derivatives
While initial studies have highlighted the antibacterial properties of this compound, its full biological activity profile remains largely unexplored. nih.gov The broader class of neo-clerodane diterpenoids, to which this compound belongs, is known for a wide array of pharmacological effects, suggesting numerous untapped avenues for investigation. brieflands.commdpi.comnih.gov Future research is poised to systematically explore these possibilities and to generate novel derivatives with enhanced or new functions.
A primary untapped avenue is the comprehensive screening of this compound against a wider range of therapeutic targets. Neo-clerodane diterpenoids from various plant sources, including other Ajuga species, have demonstrated potent anti-inflammatory, neuroprotective, and cytotoxic activities. mdpi.comnih.govnih.govacs.org Investigating this compound in these contexts is a logical next step. For instance, studies on related compounds have shown inhibition of nitric oxide (NO) production and activity against ferroptosis, a form of programmed cell death implicated in neurodegenerative diseases. nih.govresearchgate.net
Furthermore, the chemical scaffold of this compound is ripe for derivatization to create novel analogues. Synthetic and semi-synthetic modifications of natural products are a proven strategy for improving biological activity and developing new therapeutic leads. nih.govmdpi.comfrontiersin.org For this compound, this could involve targeted modifications to key functional groups to probe structure-activity relationships (SAR). Microbial transformation presents an additional, environmentally friendly method for generating novel derivatives through highly specific hydroxylation or acetylation reactions that are difficult to achieve with conventional chemical synthesis. frontiersin.orgnih.gov
Table 1: Potential Research Directions for this compound and Its Derivatives
| Research Avenue | Rationale | Potential Methodologies |
|---|---|---|
| Expanded Bioactivity Screening | The neo-clerodane class exhibits diverse bioactivities beyond antibacterial effects. brieflands.commdpi.com | Cell-based assays for anti-inflammatory, cytotoxic, and neuroprotective effects; enzyme inhibition assays. |
| Mechanism of Action Studies | Understanding how this compound exerts its effects is crucial for further development. | Target identification using chemical proteomics; molecular docking studies; analysis of downstream signaling pathways. researchgate.net |
| Semi-synthesis of Novel Derivatives | Modification of the core structure can enhance potency, selectivity, and pharmacokinetic properties. nih.gov | Targeted chemical reactions (e.g., esterification, oxidation); exploration of structure-activity relationships (SAR). |
| Biotransformation | Microbial systems can create unique derivatives through regioselective and stereoselective reactions. nih.gov | Fermentation of this compound with selected microbial strains (e.g., Streptomyces sp.); isolation and characterization of metabolites. |
| Exploration as an Agrochemical Lead | Many clerodane diterpenes possess potent insect antifeedant properties. nih.govwikipedia.org | Assays against common agricultural pests; investigation of phytogrowth inhibitory effects. |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Modern "omics" technologies are set to revolutionize the study of natural products like this compound, from elucidating its biosynthesis to uncovering its cellular mechanism of action. An integrated omics approach provides a holistic view of the biological systems involved.
Genomics and Transcriptomics are foundational for understanding how Ajuga lupulina produces this compound. By sequencing the plant's genome and analyzing its transcriptome (the full range of messenger RNA molecules), researchers can identify the genes encoding the enzymes of the diterpenoid biosynthetic pathway. mdpi.comnih.gov This involves pinpointing specific terpene synthases (TPSs) and cytochrome P450s (CYPs) that construct the clerodane skeleton and add its characteristic chemical decorations. biorxiv.orgproquest.com Comparative genomics with other species in the Lamiaceae family can reveal the evolutionary origins of these pathways. biorxiv.orgrsc.org This genetic blueprint is the essential first step for metabolic engineering and sustainable production efforts.
Proteomics offers powerful tools for "target deconvolution"—the identification of the specific proteins within a cell that this compound binds to in order to exert its biological effect. Techniques like chemical proteomics can pinpoint these direct molecular targets, moving beyond phenotypic observations to a precise mechanistic understanding. researchgate.net This knowledge is critical for validating therapeutic hypotheses and predicting potential off-target effects.
Metabolomics , the large-scale study of small molecules (metabolites) within a biological system, can be used to create a detailed chemical profile of Ajuga lupulina. preprints.org This can help identify other related diterpenoids and intermediates in the this compound pathway, providing a more complete picture of the plant's specialized metabolism.
Table 2: Application of Omics Technologies to this compound Research
| Omics Field | Key Questions Addressed | Expected Outcomes |
|---|---|---|
| Genomics | What genes are required to produce this compound? | Identification of the biosynthetic gene cluster, including terpene synthases and modifying enzymes. nih.gov |
| Transcriptomics | When and where are the biosynthetic genes expressed in the plant? | Gene expression atlases that correlate gene activity with tissue type and developmental stage, guiding metabolic engineering. mdpi.com |
| Proteomics | What are the direct cellular protein targets of this compound? | Unbiased identification of binding partners, clarifying the mechanism of action. researchgate.net |
| Metabolomics | What other related compounds are produced by Ajuga lupulina? | Comprehensive chemical fingerprinting and identification of biosynthetic intermediates and related natural products. preprints.org |
Advancements in Sustainable Production Methods for Research Scale
The reliance on extraction from the native plant, Ajuga lupulina, presents a significant bottleneck for in-depth research into this compound, as yields can be low and variable. Modern biotechnology offers several promising avenues for sustainable and scalable production.
Metabolic engineering in microbial hosts is a leading strategy. nih.gov The entire biosynthetic pathway for this compound, once identified through genomics, can be transferred into a well-characterized microorganism like Escherichia coli or yeast (Saccharomyces cerevisiae). nih.govnih.gov These microbial "cell factories" can be optimized through various strategies to maximize yield, such as:
Increasing precursor supply: Engineering the host's central metabolism to produce more geranylgeranyl diphosphate (B83284) (GGDP), the universal precursor for diterpenoids. nih.gov
Overexpressing pathway genes: Increasing the expression levels of the specific enzymes that catalyze the rate-limiting steps in this compound synthesis.
Protein engineering: Modifying the biosynthetic enzymes themselves to improve their efficiency or specificity. nih.gov
Plant-based systems also offer viable alternatives. Adventitious root cultures of related medicinal plants have been shown to be effective production platforms for diterpenoids, offering a more "natural" cellular environment while being scalable in bioreactors. iastate.edu Another approach is heterologous expression in a fast-growing model plant, which could be engineered to produce this compound in its tissues.
These biotechnological production platforms are crucial for providing a consistent and scalable supply of this compound, which is essential for comprehensive biological testing, derivatization studies, and the development of advanced research tools. frontiersin.orgacs.org
Potential for Novel Chemical Biology Probes and Tools
Beyond its potential as a therapeutic agent, the unique chemical structure of this compound makes it an excellent candidate for development into a chemical biology probe. nih.gov Such probes are powerful tools used to study complex biological processes in living systems with high precision.
The development of a this compound-based probe would likely involve the synthesis of a derivative that incorporates a small, inert "tag" or "handle." This could be an alkyne or azide (B81097) group, which can be used in "click chemistry" reactions to attach a reporter molecule, such as a fluorescent dye or a biotin (B1667282) affinity tag. nih.gov
These tagged versions of this compound would enable a variety of advanced experiments:
Target Identification and Validation: An affinity-tagged probe could be used to "pull down" its direct binding partners from a cell lysate, confirming the targets identified through proteomic methods.
Visualization of Subcellular Localization: A fluorescently-tagged probe would allow researchers to visualize where this compound accumulates within a cell using advanced microscopy, providing clues about its site of action.
Mechanistic Studies: Probes can be used in competitive binding assays to screen for other molecules that bind to the same target, helping to discover new ligands and further elucidate the compound's mechanism of action. nih.gov
By transforming this compound from a compound that is simply added to cells into a sophisticated tool that can report on its own interactions, researchers can gain a much deeper and more nuanced understanding of its biological function. owlstown.net
Q & A
Q. How to validate candidate genes for this compound engineering in non-model systems?
- Methodological Answer : Use heterologous systems (e.g., Nicotiana benthamiana transient expression) paired with CRISPR/Cas9 knockout in hop. Metabolite profiling via UPLC-QTOF-MS confirms product formation. For enzymes, in vitro assays with purified recombinant proteins (e.g., expressed in E. coli) validate catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
